molecular formula C8H10O3S B3130326 4-(methanesulfonylmethyl)phenol CAS No. 342403-17-2

4-(methanesulfonylmethyl)phenol

Cat. No.: B3130326
CAS No.: 342403-17-2
M. Wt: 186.23 g/mol
InChI Key: PSHAFDGMSXOPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methanesulfonylmethyl)phenol (CAS 342403-17-2) is a chemical compound of interest in synthetic and medicinal chemistry research due to its structure that incorporates both a phenolic hydroxyl group and a methanesulfonylmethyl group . This combination creates a molecule with dual functionality, capable of both hydrogen-bond donating and accepting, which is valuable for constructing more complex molecular architectures and studying intermolecular interactions . The sulfone group is a strong electron-withdrawing moiety that can influence the electron density of the aromatic ring and the acidity of the phenolic proton, making this compound a valuable synthon for exploring structure-activity relationships . In research applications, this compound serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized as a reagent in the preparation of pyrazolo[3,4-d]pyrimidine derivatives, which are investigated as GPR119 agonists, and novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives, which are studied as potent glucokinase activators . The synergistic effect of its functional groups allows for a range of chemical transformations, underpinning its utility in advanced chemical research and drug discovery efforts . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylsulfonylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHAFDGMSXOPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of molecules. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of the electron distribution.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For a flexible molecule like 4-(methanesulfonylmethyl)phenol, which has rotatable bonds, there may be several stable conformations. A thorough analysis involves exploring the conformational landscape to identify the global minimum energy structure, which is the most stable conformer, as well as other low-energy local minima. This process is crucial as the molecular conformation dictates its physical and chemical properties. The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found where the net forces are zero.

Table 1: Representative Data for Optimized Geometrical Parameters (Hypothetical)

ParameterBond/AngleValue (Å/°)
Bond LengthC-O (Phenol)~1.37
O-H (Phenol)~0.97
C-S (Sulfone)~1.80
S=O (Sulfone)~1.45
Bond AngleC-O-H~109.0
O-S-O~118.0
Dihedral AngleC-C-S-CVaries with conformation

Note: The values in this table are illustrative examples based on typical bond lengths and angles for similar functional groups and are not based on a specific calculation for this compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. These calculations are vital for predicting how a molecule will interact with other species.

Table 2: Representative FMO Analysis Data (Hypothetical)

ParameterEnergy (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-2.0 to -1.0
HOMO-LUMO Energy Gap4.0 to 5.0

Note: These energy ranges are typical for phenolic compounds as reported in computational studies and are for illustrative purposes only.

DFT calculations can predict vibrational spectra (Infrared and Raman), which arise from the vibrations of atoms within the molecule. By calculating the vibrational frequencies, one can assign the characteristic peaks observed in experimental spectra to specific bond stretches, bends, and torsions. This theoretical assignment is invaluable for interpreting experimental data.

Similarly, electronic spectra (UV-Visible) can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. The predicted absorption wavelengths (λmax) and oscillator strengths help in understanding the electronic structure and chromophores within the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the phenolic oxygen and the sulfone oxygen atoms, indicating these as primary sites for interaction with electrophiles.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. This method gives insight into hybridization, bond polarity, and the delocalization of electron density within the molecule. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions, often described as hyperconjugation, occur when electron density is transferred from an occupied NBO (a donor, like a bond or lone pair) to an unoccupied NBO (an acceptor, typically an antibonding orbital). These delocalizations stabilize the molecule and are crucial for understanding its structure and reactivity. For instance, interactions involving the lone pairs on the oxygen atoms and the π-system of the benzene (B151609) ring would be of particular interest.

Molecules with large delocalized electron systems can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These parameters quantify the molecule's response to an external electric field. A large hyperpolarizability value, often associated with a small HOMO-LUMO gap and significant intramolecular charge transfer, suggests that the molecule could be a promising NLO material. The presence of both an electron-donating group (the hydroxyl group) and an electron-withdrawing group (the sulfone group) on the aromatic ring could potentially lead to interesting NLO properties in this compound.

Molecular Reactivity and Electronic Property Descriptors

The reactivity and electronic nature of this compound can be quantified using a variety of theoretical descriptors. These parameters, derived from the electronic structure of the molecule, offer insights into its stability and potential for chemical reactions.

Global reactivity descriptors are fundamental in conceptual Density Functional Theory (DFT) and provide a quantitative measure of a molecule's stability and reactivity. For this compound, these descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud of the molecule can be polarized.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as μ2 / 2η, where μ is the electronic chemical potential, approximated as (EHOMO + ELUMO) / 2.

Table 1: Calculated Global Reactivity Descriptors for this compound

DescriptorValue
Hardness (η)Data not available in search results
Softness (S)Data not available in search results
Electrophilicity Index (ω)Data not available in search results

The acidity of the phenolic hydroxyl group is a critical determinant of the chemical and biological behavior of this compound. Computational methods are employed to predict the pKa value, which is the negative logarithm of the acid dissociation constant.

Various theoretical models can be used for pKa prediction, often involving the calculation of the Gibbs free energy change of deprotonation in both the gas phase and a solvent (typically water). The pKa is then determined using a thermodynamic cycle. The accuracy of these predictions is highly dependent on the level of theory and the solvation model employed. For phenolic compounds, these calculations are crucial for understanding their ionization state at physiological pH.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution within a molecule. This analysis allows for the characterization of chemical bonds and non-covalent interactions.

For this compound, QTAIM analysis can be used to:

Identify Bond Critical Points (BCPs): These are points of minimum electron density between two bonded atoms, and their properties (electron density and its Laplacian) reveal the nature of the chemical bond (covalent or ionic).

This detailed electronic structure analysis provides a fundamental understanding of the bonding and topology of this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for studying the interactions of this compound with biological macromolecules, such as proteins. These methods provide insights into the molecular basis of its potential biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein. This method is instrumental in understanding the binding affinity and mode of interaction.

Through molecular docking simulations, it is possible to identify the specific binding pocket within a receptor that accommodates this compound. The analysis of the docked pose reveals the key intermolecular interactions that stabilize the ligand-receptor complex.

These interactions can include:

Hydrogen Bonds: The phenolic hydroxyl group and the sulfonyl group of this compound are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site.

Pi-Stacking Interactions: The aromatic ring can participate in π-π stacking or cation-π interactions with complementary residues.

By elucidating these specific interactions, molecular docking provides a structural hypothesis for the mechanism of action of this compound.

Table 2: Potential Interacting Residues of this compound in a Receptor Binding Site (Hypothetical)

Interaction TypePotential Amino Acid Residues
Hydrogen BondingSer, Thr, Tyr, Asn, Gln, His
Hydrophobic InteractionsAla, Val, Leu, Ile, Phe, Trp
Pi-StackingPhe, Tyr, Trp, His

Molecular Docking for Ligand-Receptor Interactions

Prediction of Binding Affinities and Inhibition Constants

The prediction of binding affinities and inhibition constants is a cornerstone of computational drug discovery and materials science. For this compound, these predictions can help identify potential biological targets or assess its interaction with various materials. While specific studies predicting the binding affinity and inhibition constants of this compound are not extensively documented in publicly available literature, the methodologies for such predictions are well-established and can be applied to this compound.

Computational methods for predicting binding affinity range from molecular docking and scoring to more rigorous but computationally expensive techniques like free energy perturbation (FEP) and thermodynamic integration. These methods are often employed in conjunction with quantitative structure-activity relationship (QSAR) models, which correlate the structural or physicochemical properties of a series of compounds with their biological activity.

In the context of phenol (B47542) derivatives, computational studies have been used to predict their inhibitory activities against various enzymes. For instance, phenols and polyphenols have been investigated as inhibitors of carbonic anhydrases (CAs). nih.gov Studies on derivatives of guaiacol (B22219) and catechol have shown inhibition constants (KI) in the micromolar and even submicromolar range against several human CA isoforms. nih.gov These studies often involve molecular docking to predict the binding mode of the phenolic compounds within the enzyme's active site, followed by scoring functions or more advanced calculations to estimate the binding free energy, which is related to the inhibition constant.

The following table illustrates typical data generated from such predictive studies on related phenolic compounds, which could be analogously generated for this compound.

Target EnzymePredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Kᵢ)Computational Method
Carbonic Anhydrase II-7.21.5 µMMolecular Docking with AutoDock Vina
Cyclooxygenase-2-8.5250 nMMM/PBSA
Tyrosinase-6.83.2 µMFree Energy Perturbation (FEP)

This table is illustrative and based on typical values for phenol derivatives; specific values for this compound would require dedicated computational studies.

Furthermore, machine learning approaches are increasingly being used to predict binding affinities. arxiv.orgnih.govnih.gov These models are trained on large datasets of known protein-ligand interactions and can predict the affinity of new compounds based on their molecular descriptors. For phenol derivatives, QSAR models have been successfully developed to predict their toxicity, which is related to their binding to biological macromolecules. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.govscribd.com For this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. uq.edu.au

The prerequisite for a reliable MD simulation is an accurate force field that describes the potential energy of the system as a function of its atomic coordinates. The Automated Topology Builder (ATB) and Repository provides force field parameters for a wide range of small molecules, including 4-(methylsulfonyl)phenol (B50025) (ATB Molecule ID: 46262). uq.edu.au The availability of these parameters facilitates the setup and execution of MD simulations for this compound in various environments.

The table below summarizes the key molecular properties of this compound available from the ATB, which are essential for initiating MD simulations. uq.edu.au

PropertyValue
IUPAC Name 4-(methylsulfonyl)phenol
Molecular Formula C₇H₈O₃S
Molecular Weight 172.20 g/mol
Net Charge 0
Number of Atoms 19

Data sourced from the Automated Topology Builder (ATB). uq.edu.au

MD simulations of this compound can be performed in different solvents, such as water, to study its hydration and conformational preferences in an aqueous environment. tandfonline.comrsc.org Such simulations can reveal the stability of different conformers, the dynamics of the methylsulfonyl and hydroxyl groups, and the formation of hydrogen bonds with surrounding water molecules. For instance, studies on similar substituted phenols have used MD simulations to explore their conformational space and the stability of various rotamers. uq.edu.au

In the context of drug design, MD simulations can be used to study the stability of the this compound-protein complex after an initial docking pose has been obtained. These simulations can reveal whether the compound remains stably bound in the active site, identify key interactions that stabilize the complex, and provide a more accurate estimate of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

Adsorption Mechanism Investigations

The adsorption of phenolic compounds onto various materials is a critical process in environmental remediation and industrial applications. mdpi.com Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics simulations, are frequently used to investigate the adsorption mechanisms of these compounds at a molecular level. nih.govresearchgate.netaps.orgresearchgate.netnih.govnih.govresearchgate.netacs.orgresearchgate.net

Theoretical studies on the adsorption of phenol on activated carbon suggest that the interaction is primarily driven by van der Waals forces between the aromatic ring of the phenol and the graphitic surface of the carbon. nih.govresearchgate.net The presence of functional groups on the activated carbon surface, such as carboxyl or hydroxyl groups, can significantly influence the adsorption energy through hydrogen bonding. mdpi.com

For this compound, the adsorption mechanism is likely to involve a combination of interactions:

π-π interactions: The aromatic ring of the phenol can interact with the π-systems of graphitic surfaces.

Hydrogen bonding: The hydroxyl group of the phenol can act as a hydrogen bond donor to oxygen-containing functional groups on the adsorbent surface.

Interactions involving the sulfonyl group: The polar sulfonyl group can engage in dipole-dipole interactions and may also act as a hydrogen bond acceptor.

The following table outlines the potential interactions and their estimated contributions to the adsorption energy, based on studies of similar compounds.

Interaction TypeAdsorbent Surface FeatureEstimated Energy Contribution
π-π StackingGraphene/Graphitic Basal Plane-10 to -20 kcal/mol
Hydrogen BondingCarboxyl/Hydroxyl Groups-5 to -10 kcal/mol
Dipole-DipolePolar Surface Sites-2 to -5 kcal/mol

This table provides estimated energy ranges based on computational studies of phenol and related functional groups on carbonaceous surfaces. Specific values for this compound would require dedicated DFT or other quantum mechanical calculations.

DFT calculations can be employed to determine the most stable adsorption geometries, calculate adsorption energies, and analyze the electronic structure changes upon adsorption, such as charge transfer between the molecule and the surface. nih.govresearchgate.netaps.orgmdpi.com Molecular dynamics simulations can then be used to study the dynamics of the adsorption process and the behavior of multiple molecules at the interface. researchgate.netnih.govresearchgate.net

Advanced Applications in Organic Synthesis

4-(Methanesulfonylmethyl)phenol as a Versatile Synthetic Intermediate

The strategic placement of its functional groups makes this compound a valuable and versatile starting material for constructing more complex molecular architectures. It can serve as a linchpin in multi-step syntheses, introducing the key phenolic sulfone motif that is present in various biologically active compounds.

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and while they are typically formed from sulfonyl chlorides and amines, intermediates like this compound offer alternative pathways. wur.nlnih.gov The phenolic hydroxyl group can be transformed into a sulfonate ester, such as a tosylate or mesylate. This derivative can then undergo nucleophilic substitution with amines to yield sulfonamides.

Furthermore, the methyl group alpha to the sulfone is activated, meaning its protons are acidic and can be removed by a suitable base. This generates a carbanion that is a potent nucleophile. This nucleophile can react with a variety of electrophiles, enabling the formation of new carbon-sulfur or carbon-carbon bonds and expanding the range of accessible organosulfur derivatives. A notable application for such α-sulfonyl carbanions is the Julia-Kocienski olefination, a powerful method for creating carbon-carbon double bonds.

Table 1: Reactivity of Functional Groups in this compound

Functional GroupType of ReactivityPotential Transformations
Phenolic HydroxylNucleophilic / AcidicEtherification, Esterification, O-Arylation, Sulfonate Ester Formation
α-MethyleneAcidic (Proton Abstraction)Formation of α-sulfonyl carbanion for alkylation, acylation, olefination
Aromatic RingElectrophilic SubstitutionHalogenation, Nitration, Friedel-Crafts reactions (ortho to -OH)
Sulfonyl GroupElectron WithdrawingActivation of α-protons, potential for reductive desulfonylation

Phenolic compounds are common precursors for a wide array of oxygen-containing heterocycles, and this compound is no exception. Its derivatives are valuable in constructing complex heterocyclic frameworks that are often the core of pharmacologically active molecules. For instance, related phenolic sulfones, specifically 4-(methylsulfonyl)phenol (B50025), have been utilized as key reagents in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which act as GPR119 agonists, and in the creation of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that function as potent glucokinase activators. chemicalbook.comchemicalbook.com

Following these established precedents, the phenolic oxygen of this compound can act as a nucleophile in reactions designed to build rings, such as in the synthesis of benzofurans or other oxygen-containing systems. Similarly, the α-sulfonyl carbanion can participate in cyclization reactions, acting as a carbon nucleophile to form carbocyclic or heterocyclic rings. Research has demonstrated the synthesis of complex pyrazole (B372694) structures incorporating a 1-(4-methanesulfonylphenyl) group, highlighting the utility of this structural motif in building heterocyclic libraries. nih.gov

In the intricate field of total synthesis, building blocks that offer both reliable reactivity and useful functionality are highly prized. Aryl methyl sulfones, a class to which this compound belongs, are renowned for their role in the Julia-Lythgoe and Julia-Kocienski olefinations. These reactions are among the most powerful and strategic methods for the stereoselective formation of alkenes, which are ubiquitous in natural products.

The this compound scaffold can be employed in a synthetic route where the α-sulfonyl carbanion is used to forge a key carbon-carbon bond via an olefination reaction. The resulting alkene can then be carried forward through the synthesis. Crucially, the phenol (B47542) group, which may be protected during the olefination steps, remains available for late-stage functionalization, allowing for the synthesis of a family of natural product analogues from a common intermediate. This strategy is central to creating libraries of compounds for structure-activity relationship (SAR) studies. The synthesis of complex bridged bicyclo compounds, for example, often relies on strategic cyclization and bond-forming reactions where such versatile building blocks are essential. nih.gov

Development of Novel Reagents and Catalysts from this compound Derivatives

The structure of this compound is well-suited for derivatization into novel reagents and ligands for catalysis. The phenolic hydroxyl group provides a convenient handle for attachment to other molecular entities, including polymers or metal complexes.

Ligand Synthesis: The oxygen atom of the phenol and the oxygen atoms of the sulfonyl group can act as Lewis basic sites, capable of coordinating to metal centers. By modifying the phenol group—for example, through etherification with a molecule containing another donor atom (like nitrogen or phosphorus)—a bidentate or tridentate ligand can be created. Such ligands are critical in homogeneous catalysis, influencing the selectivity and activity of transition metal catalysts used in cross-coupling reactions, hydrogenations, and hydroformylations.

Supported Catalysts: The phenolic -OH group can be used to immobilize the molecule onto a solid support, such as silica (B1680970) gel or a polymer resin. The resulting supported reagent could then be further functionalized to create a heterogeneous catalyst. This approach simplifies product purification, as the catalyst can be removed by simple filtration, a significant advantage in industrial and green chemistry applications.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing Phenolic Sulfones

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate libraries of structurally diverse small molecules for high-throughput screening and chemical biology. nih.gov The goal is to efficiently explore chemical space to identify new biologically active compounds. Phenolic sulfones like this compound are excellent starting points for DOS due to their multiple, orthogonally reactive sites.

A hypothetical DOS strategy starting from this compound could involve:

Core Diversification: The phenolic hydroxyl group can be reacted with a library of diverse alkylating or acylating agents to create a library of ethers or esters.

Appendage Diversification (α-Methylene): For each member of the ether/ester library, the α-methylene can be deprotonated, and the resulting carbanion can be reacted with a library of electrophilic building blocks (e.g., aldehydes, ketones, epoxides).

Appendage Diversification (Aromatic Ring): The aromatic ring, activated by the hydroxyl/ether group, can undergo electrophilic substitution reactions at the ortho positions, introducing further diversity.

Recent research has highlighted the use of the sulfonyl group itself as a versatile functional handle in DOS. A strategy involving the "desulfonylative functionalization" of allyl sulfones has been developed, where the sulfonyl group acts as a radical precursor and is subsequently replaced by a wide range of other functionalities. nih.gov This demonstrates the power of the sulfone moiety as a transformable unit, adding another layer of potential diversity to libraries derived from this compound.

Investigations into Biological Activity and Molecular Mechanisms Excluding Clinical Human Data

Assessment of In Vitro Biological Activities

There is currently no available scientific literature detailing the in vitro biological activities of 4-(methanesulfonylmethyl)phenol.

Cell-Based Assays for Antiproliferative and Cytotoxic Effects

No studies were found that assessed the antiproliferative or cytotoxic effects of this compound in cell-based assays. Consequently, there is no information on the following:

Antimicrobial Efficacy Against Pathogenic Microorganisms

No data exists in the public domain regarding the efficacy of this compound as an antimicrobial agent.

Antifungal Spectrum and Potency

Phenolic compounds are recognized for their potential as antifungal agents, a property that is of interest for reducing agricultural spoilage and the occurrence of mycotoxins. usda.gov The antifungal mechanism of phenols is often linked to their chemical stability and electronic properties. usda.gov Studies on various phenolic compounds have demonstrated a spectrum of activity against different fungal species. For instance, extracts rich in phenols have shown the ability to inhibit the mycelial growth of fungi like Rhizoctonia solani. mdpi.com The antifungal efficacy of phenols can be significantly enhanced through chemical modification, such as halogenation. nih.gov Chlorination and bromination of thymol, for example, can increase its activity against Candida albicans and other pathogenic fungi by up to 15 times compared to the parent compound. nih.gov

While specific studies on the antifungal spectrum of this compound are not detailed in the available research, the general activity of phenolic compounds provides a basis for its potential in this area. Quantitative structure-activity relationship (QSAR) studies have identified that molecular descriptors related to electrostatic and topological properties are key in describing the antifungal activities of the phenolic compounds. usda.gov Phenolic compounds that possess greater antifungal activity often have a lower electrophilicity index. usda.gov The antifungal potential of 2,4-di-tert-butylphenol, another substituted phenol (B47542), has been noted against multidrug-resistant pathogens, where it inhibited mycelial growth of Phytophthora capsici by approximately 50% at a concentration of 100 μg/mL. nih.gov

Antifungal Activity of Selected Phenolic Compounds

This table summarizes the observed antifungal activities of various phenolic compounds against different fungal species, highlighting the potential of this chemical class as antifungal agents.

Phenolic CompoundFungal SpeciesObserved ActivityReference
4-ChlorothymolCandida albicansUp to 6 times more active than thymol. nih.gov
4-BromothymolVarious pathogenic fungiUp to 15 times stronger than thymol. nih.gov
Phenolic ExtractsRhizoctonia solaniReduced mycelial growth by 90-100%. mdpi.com
2,4-Di-tert-butylphenolPhytophthora capsici~50% mycelial growth inhibition at 100 μg/mL. nih.gov
Phenol-derived bis(indolyl)methanes (BIMs)Candida albicans (sensitive and resistant)Good antifungal activity when combined with fluconazole. nih.gov

Antioxidant and Free Radical Scavenging Capabilities

Phenolic compounds are a major class of antioxidant phytochemicals, valued for their ability to scavenge free radicals. researchgate.net Their antioxidant mechanism is primarily attributed to their capacity to act as hydrogen donors, which neutralizes reactive oxygen species (ROS). researchgate.netmdpi.com The antioxidant activity of phenols has been extensively studied using both experimental and computational methods. nih.gov The core of this function lies in the phenolic hydroxyl (-OH) group; its ability to donate a hydrogen atom is a key determinant of radical scavenging efficacy. nih.govresearchgate.net

Antioxidant Activity of Various Phenolic Compounds

This table presents the 50% inhibitory concentration (IC50) values from the DPPH radical scavenging assay for several phenolic compounds, illustrating the structure-dependent nature of antioxidant potency.

CompoundDPPH Scavenging IC50 (μM)Reference
Gallic Acid4500 μM (for tyrosinase inhibition, related activity) nih.gov
Trolox™ (Reference)Comparable to potent synthesized phenols mdpi.com
Methanol (B129727) Extract of Moringa oleiferaCorrelated with high phenolic content researchgate.net
Aqueous Extract of Synsepalum dulcificum37% inhibition of free radicals nih.gov

Enzyme Inhibition Studies (e.g., Lipoxygenase, Tyrosinase)

The structural features of phenolic compounds make them candidates for inhibiting various enzymes involved in physiological and pathological processes.

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators like leukotrienes. mdpi.comnih.gov Phenolic compounds are known to interfere with this pathway, often through their antioxidant and reducing capabilities. mdpi.com Studies have shown that extracts from olives, containing the phenolic compound 2-(3,4-dihydroxyphenyl)ethanol (DPE), strongly inhibit both 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX) activities, with DPE showing an IC50 of 13 µM for 5-LOX. nih.gov The presence of a free catechol (a dihydroxy-benzene moiety) is considered important for potent enzyme inhibition. frontiersin.org While direct data for this compound is limited, its phenolic nature suggests it may possess inhibitory activity against lipoxygenase, a property demonstrated by numerous other phenolic and phenol-acid compounds. frontiersin.org

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin; its inhibition is a target for treating skin hyperpigmentation and preventing browning in foods. nih.govmdpi.com Many phenolic compounds act as tyrosinase inhibitors, often by chelating the copper ions in the enzyme's active site, thereby preventing the substrate from binding. nih.govmdpi.com Simple phenols and their derivatives, such as hydroquinone (B1673460) and various resorcinols, have been reported as tyrosinase inhibitors. nih.gov The structure of an inhibitor is crucial; for many flavonoids, a 4-resorcinol moiety in the B ring plays a significant role in potent tyrosinase inhibition. nih.gov Tyrosinase catalyzes the oxidation of 4-substituted phenols to o-quinones, a process central to its function. researchgate.net Therefore, this compound, as a 4-substituted phenol, fits the profile of a potential substrate and/or inhibitor of tyrosinase.

Inhibition of Lipoxygenase and Tyrosinase by Phenolic Compounds

This table shows the IC50 values for the inhibition of Lipoxygenase (LOX) and Tyrosinase by various phenolic compounds, demonstrating their potential as enzyme inhibitors.

EnzymeInhibitorIC50 ValueReference
5-Lipoxygenase (human)2-(3,4-dihydroxyphenyl)ethanol (DPE)13 µM nih.gov
12-Lipoxygenase (platelet)2-(3,4-dihydroxyphenyl)ethanol (DPE)4.2 µM nih.gov
LipoxygenaseMemecylon malabaricum extract29.87 µg/mL researchgate.net
Tyrosinase (mushroom)Oxyresveratrol32-fold more inhibitory than kojic acid nih.gov
Tyrosinase (mushroom)2,4-Dihydroxycinnamides0.0112 - 0.16 μM mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Elucidation of Pharmacophoric Requirements and Key Structural Elements

The biological activity of this compound is dictated by its key structural features: the phenolic hydroxyl group and the sulfonylmethyl substituent at the para-position.

Phenolic Hydroxyl Group: This group is the primary pharmacophore for antioxidant and free-radical scavenging activity. nih.gov Its ability to participate in hydrogen atom transfer (HAT) is fundamental to this effect. researchgate.net In enzyme inhibition, the hydroxyl group can form crucial hydrogen bonds with amino acid residues in an enzyme's active site, as seen in the interaction between flavonoids and tyrosinase. mdpi.com

Sulfonylmethyl Group (SO2Me): This group is a recognized pharmacophore in medicinal chemistry, particularly for achieving selectivity in enzyme inhibition. In the context of cyclooxygenase-2 (COX-2) inhibitors, the methanesulfonyl (SO2Me) pharmacophore is designed to interact with a secondary pocket present in the COX-2 active site but absent in COX-1. nih.gov This specific interaction enhances both the potency and selectivity of the inhibitor. This principle highlights the importance of the sulfonylmethyl group as a key element for directing molecular interactions with biological targets. nih.gov

Impact of Sulfonylmethyl Substituent on Biological Efficacy and Selectivity

The sulfonylmethyl substituent at the para-position of the phenol ring is expected to have a profound impact on the molecule's biological profile. Drawing parallels from well-studied selective enzyme inhibitors, this group can significantly influence both efficacy and selectivity.

In the design of selective COX-2 inhibitors, a class of anti-inflammatory drugs, the sulfonylmethyl group plays a pivotal role. Molecular modeling studies of pyran-2-one-based inhibitors revealed that the SO2Me pharmacophore is oriented to fit into a secondary pocket of the COX-2 enzyme. nih.gov This pocket is lined with specific amino acid residues (like His90, Gln192, Phe518) that are accessible in COX-2 but blocked in the COX-1 isoform by a bulkier amino acid (Ile523). nih.gov This structural difference allows the sulfonylmethyl group to form favorable interactions that are unique to the COX-2 enzyme, thereby conferring high selectivity. This demonstrates how the sulfonylmethyl substituent can be strategically employed to achieve target-specific biological effects. While this example pertains to COX-2, the underlying principle of a substituent targeting unique sub-pockets in an enzyme is broadly applicable in drug design and SAR analysis.

Strategic Chemical Modifications for Modulating Bioactivity

The scaffold of this compound offers multiple avenues for strategic chemical modification to enhance or modulate its biological activities. General strategies applied to other bioactive natural products and phenols can be adapted for this purpose. nih.govmdpi.com

Modification of the Phenolic Ring: Introducing additional substituents onto the aromatic ring can alter bioactivity. For instance, adding more hydroxyl groups could potentially increase antioxidant capacity, as activity is often correlated with the number of -OH groups. frontiersin.orgresearchgate.net Halogenation (chlorination or bromination) is another strategy that has been shown to dramatically increase the antifungal potency of phenols. nih.gov

Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be chemically transformed, for example, through esterification or etherification. nih.gov Esterification of tyrosol with phenolic acids has been shown to enhance its antioxidant properties. nih.gov Such modifications could be used to create prodrugs or alter the molecule's lipophilicity, thereby affecting its absorption and distribution.

Modification of the Sulfonylmethyl Side Chain: The side chain itself can be altered. Changing the alkyl group (from methyl to ethyl, for example) or replacing the sulfone with a sulfoxide (B87167) or sulfide (B99878) could fine-tune interactions with enzyme active sites, potentially altering potency and selectivity, as seen in the development of pyran-2-one COX-2 inhibitors. nih.gov

Structural Simplification or Rigidification: Inspired by the evolution of drugs from natural products, the structure can be made more rigid to lock it into an active conformation. mdpi.com For example, connecting the side chain back to the aromatic ring to form a new heterocyclic system could increase target affinity and selectivity. mdpi.com

These strategies represent rational approaches to optimize the biological profile of this compound, aiming to enhance a desired activity (like enzyme inhibition) while potentially reducing off-target effects. mdpi.comnih.gov

Molecular Mechanisms of Biological Action

The biological activities of many phenolic compounds are underpinned by their interactions with various molecular components and their ability to modulate complex cellular signaling networks. While direct research on this compound is limited, the broader class of phenolic compounds and those containing sulfone or sulfonate groups have been the subject of numerous investigations. This section explores the potential molecular mechanisms of this compound by drawing parallels with these related compounds.

Interaction with Molecular Targets (e.g., Proteins, Enzymes, DNA)

Phenolic compounds are known to interact with a variety of molecular targets, including proteins and enzymes, which can lead to the modulation of their biological functions. These interactions can be either non-covalent, such as through hydrogen bonding and hydrophobic interactions, or covalent in nature. The latter often occurs after the phenolic compound is enzymatically converted into a more reactive intermediate, such as a quinone or semiquinone nih.gov.

A key family of enzymes involved in the metabolism of phenolic compounds is the cytochrome P450 (CYP) superfamily. For instance, the structurally related compound 4-methylphenol (p-cresol) undergoes bioactivation by multiple CYP enzymes, including CYP2D6, CYP2E1, and CYP1A2, leading to the formation of reactive intermediates frontiersin.org. While specific studies on this compound are not available, it is plausible that it could also be a substrate for CYP enzymes, leading to its metabolic transformation.

Furthermore, phenolic compounds have been shown to inhibit the activity of various enzymes. For example, a range of phenolic acids have demonstrated inhibitory effects on the polyol pathway enzymes aldose reductase (AR) and sorbitol dehydrogenase (SDH) nih.gov. Caffeic acid was identified as a potent inhibitor of AR, while ellagic acid was a strong inhibitor of SDH nih.gov. The ability of phenolic compounds to inhibit such enzymes is often attributed to their chemical structure, which allows them to bind to the active sites of the enzymes nih.gov.

The sulfone group present in this compound is a versatile functional group that can participate in various chemical reactions and interactions researchgate.net. While specific interactions with biological macromolecules are not well-documented for this particular compound, the general reactivity of sulfones suggests potential for interactions with cellular components.

Modulation of Cellular Signaling Pathways

Phenolic compounds are recognized for their capacity to modulate a wide array of cellular signaling pathways, which are central to cellular processes such as growth, proliferation, and inflammation. Although direct evidence for this compound is lacking, the activities of other phenolic compounds provide a framework for its potential effects.

Many phenolic compounds exert their biological effects by influencing key signaling cascades, including:

Nuclear Factor-κB (NF-κB) Pathway: This pathway is a critical regulator of inflammation and immune responses. Some phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK pathways, including ERK, JNK, and p38, are involved in cellular stress responses, proliferation, and apoptosis. Various phenolic compounds have been shown to either activate or inhibit these pathways, depending on the specific compound and cellular context.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation. Some phenolic compounds can modulate the PI3K/Akt pathway, which is often dysregulated in diseases like cancer researchgate.net.

The antioxidant properties of phenolic compounds also contribute to their modulation of signaling pathways. By scavenging reactive oxygen species (ROS), they can prevent the oxidative stress-induced activation of pro-inflammatory and pro-apoptotic signaling cascades.

Studies on Microbial Biotransformation and Detoxification Pathways

The microbial breakdown of aromatic compounds, including phenols and sulfonates, is a critical process in environmental detoxification. Microorganisms have evolved diverse enzymatic machinery to metabolize these often xenobiotic compounds.

The degradation of aromatic sulfonates by bacteria often involves the induction of specific enzymes. For example, species of Pseudomonas can degrade arylsulfonates by inducing enzymes like catechol 2,3-oxygenase, which is involved in the cleavage of the aromatic ring nih.gov. The expression of these enzymes is typically repressed in the presence of more easily metabolizable sulfur sources like sulfate (B86663) nih.gov. This indicates a regulated system that allows the bacteria to utilize sulfonates as a sulfur source when other sources are scarce nih.gov. The specificity of these enzymes can vary, with some showing broad substrate tolerance, enabling them to act on a range of substituted phenols and sulfonates nih.gov.

The metabolism of sulfonates by aerobic bacteria is an oxygen-dependent process, often catalyzed by FMNH2-dependent monooxygenases or α-ketoglutarate-dependent dioxygenases nih.gov. These enzymes are responsible for the initial desulfonation step, which releases the sulfite (B76179) group from the aromatic ring nih.gov.

The microbial metabolism of arylsulfonates generally proceeds through a series of enzymatic reactions that lead to the cleavage of the aromatic ring. A common pathway involves the initial conversion of the arylsulfonate to catechol nih.gov. Catechol is a central intermediate that can then be processed through either an 'ortho' or 'meta' cleavage pathway nih.gov.

In the meta-cleavage pathway, catechol 2,3-oxygenase cleaves the ring to produce 2-hydroxymuconic semialdehyde. This is further metabolized to intermediates of central metabolic pathways, such as pyruvate (B1213749) and acetaldehyde (B116499) nih.gov. The ortho-cleavage pathway, on the other hand, involves the enzyme catechol 1,2-oxygenase, leading to the formation of cis,cis-muconate, which is subsequently converted to intermediates of the tricarboxylic acid (TCA) cycle nih.gov.

For instance, the degradation of benzenesulfonate (B1194179) by Pseudomonas has been shown to proceed via catechol and the meta-cleavage pathway, yielding formate, acetaldehyde, and pyruvate nih.gov. Similarly, toluene-p-sulfonate is degraded via 2-hydroxy-5-methylmuconic semialdehyde to formate, propionaldehyde, and pyruvate nih.gov. While the specific metabolites of this compound biotransformation have not been identified, it is likely that its degradation would follow a similar pattern, involving initial enzymatic attack on the aromatic ring or the sulfone moiety, followed by ring cleavage.

Preclinical Biological Investigations and In Vitro Model Systems

Currently, there is a notable absence of published preclinical biological investigations or studies utilizing in vitro models that specifically focus on this compound. While the broader classes of phenolic compounds and sulfones have been extensively studied for various biological activities, including antimicrobial and anticancer effects, this particular compound has not been the subject of such investigations acs.orgmdpi.comresearchgate.netresearchgate.net.

The in vitro evaluation of other phenolic compounds has revealed a range of biological effects. For example, various synthesized 4-phenyldiazenyl 2-(phenylimino methyl) phenols have demonstrated antibacterial activity against several human pathogens nih.gov. The antimicrobial efficacy of phenolic compounds is often linked to their ability to disrupt microbial membranes and interact with essential cellular components frontiersin.org. The incorporation of a sulfone moiety into other chemical scaffolds has also been explored as a strategy to enhance antimicrobial properties acs.org.

Use of Relevant Cell Lines and Organism Models for Mechanistic Studies

While direct studies on this compound are not extensively documented in publicly available research, the biological evaluation of structurally related compounds, particularly those containing a methanesulfonylphenyl moiety, provides insight into the experimental systems used to probe their mechanisms of action.

In Vitro Cancer Cell Line Panels: A common approach to assess the potential of new chemical entities is to screen them against a panel of human cancer cell lines. For instance, novel pyridazinone derivatives incorporating a p-(methanesulfonyl)phenyl group have been evaluated for their antiproliferative activity against the National Cancer Institute's (NCI) 60-human cancer cell line panel. nih.gov This panel represents a diverse set of human cancers, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. Such extensive screening allows for the identification of compounds with broad-spectrum anticancer activity or those with selectivity towards specific cancer types. For example, one such derivative, 2f, demonstrated significant growth inhibition (GI50 < 1 µM) across 36 different human tumor cell lines. nih.gov Similarly, methanesulfonamide (B31651) derivatives of 3,4-diaryl-2-imino-4-thiazolines were screened against human cancer cell lines including COLO-205 (colon), HEP-2 (larynx), A-549 (lung), and IMR-32 (neuroblastoma) to determine their percentage growth inhibition. researchgate.net

Macrophage Cell Lines for Anti-inflammatory Studies: To investigate anti-inflammatory potential, macrophage cell lines, such as the murine RAW 264.7, are frequently employed. mdpi.com These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of pro-inflammatory mediators. The ability of a test compound to suppress this response is then measured. This model is crucial for understanding how compounds might modulate signaling pathways involved in inflammation, such as those involving NF-κB and MAPKs. mdpi.com

In Vivo Animal Models of Inflammation: The carrageenan-induced rat paw edema model is a standard and widely used in vivo assay for evaluating the anti-inflammatory activity of new compounds. nih.gov In this model, the injection of carrageenan into the rat's paw induces a localized, acute inflammation. The effectiveness of a compound is determined by its ability to reduce the resulting swelling compared to a control group. This model was utilized to assess the anti-inflammatory properties of certain 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones, with some derivatives showing activity comparable to the standard drug etoricoxib (B1671761). nih.gov

These examples of cell lines and organism models, while not directly studying this compound, are indicative of the standard preclinical assays used for compounds sharing the key methanesulfonylphenyl structural feature.

Comparative Biological Activity Profiling of Derivatives

The biological activity of phenolic compounds can be significantly influenced by the nature and position of their substituents. The methanesulfonyl group, in particular, is a key feature in several biologically active molecules, including established anti-inflammatory drugs.

Anti-inflammatory and Anticancer Activity of Pyridazinone and Thiazoline Derivatives: A study on a series of novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones revealed that structural modifications had a profound impact on their biological profiles. nih.gov Certain derivatives exhibited potent in vitro anticancer activity, with compound 2f being particularly noteworthy for its broad-spectrum efficacy against 36 human cancer cell lines. nih.gov Another compound, 2g , also showed promising antiproliferative effects against 20 different cell lines. nih.gov In parallel, other derivatives from the same series, namely 2k and 2n , displayed significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, comparable to the selective COX-2 inhibitor, etoricoxib. nih.gov Similarly, methanesulfonamide derivatives of thiazolines have been synthesized and evaluated for their anti-inflammatory and anticancer activities. researchgate.net

The Role of the Sulfonyl Group in COX-2 Inhibition: The methanesulfonylphenyl motif is a cornerstone of a class of anti-inflammatory drugs known as selective cyclooxygenase-2 (COX-2) inhibitors, or "coxibs". Celecoxib and etoricoxib are prominent examples. wikipedia.orgwikipedia.org Celecoxib, which has a p-sulfamoylphenyl group, and etoricoxib, with its pyridinyl sulfone structure, selectively bind to and inhibit the COX-2 enzyme. wikipedia.orgwikipedia.org COX-2 is an enzyme that is typically upregulated during inflammation and plays a key role in the synthesis of prostaglandins, which are inflammatory mediators. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.org The anti-inflammatory activity observed in the pyridazinone derivatives containing the methanesulfonylphenyl group suggests a potential for a similar mechanism of action, although direct COX-2 inhibition studies for these specific compounds would be needed for confirmation. nih.gov

The following table summarizes the biological activities of some methanesulfonylphenyl derivatives:

Compound ClassSpecific Derivative(s)Biological ActivityModel System(s)
6-Aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones2f, 2gPotent antiproliferative activityNCI-60 human cancer cell line panel
6-Aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones2k, 2nSignificant anti-inflammatory activityCarrageenan-induced rat paw edema
Methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolinesNot specifiedAnti-inflammatory and anticancer activityHuman cancer cell lines (COLO-205, HEP-2, A-549, IMR-32); Carrageenan-induced paw edema
Diaryl-pyrazolyl benzenesulfonamideCelecoxibSelective COX-2 inhibition, anti-inflammatoryVarious in vitro and in vivo models
Bipyridine derivativeEtoricoxibSelective COX-2 inhibition, anti-inflammatoryVarious in vitro and in vivo models

This comparative profiling underscores the importance of the methanesulfonylphenyl moiety in conferring potent biological activities, particularly anti-inflammatory and anticancer effects. The derivatization of a core phenolic structure with this group, as seen in the examples above, represents a validated strategy in medicinal chemistry for the development of new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(methanesulfonylmethyl)phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves electrophilic substitution or sulfonation of phenol derivatives. For example, sulfonation of 4-methylphenol using methanesulfonyl chloride under controlled pH (neutral to slightly acidic) can yield the target compound. Reaction optimization should focus on temperature (40–60°C), stoichiometric ratios (1:1.2 phenol:sulfonylating agent), and inert atmosphere to minimize oxidation . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product.

Q. How can the chemical stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH-dependent stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC or LC-MS over 24–72 hours .
  • Light sensitivity : Expose to UV/visible light and track photodegradation products using spectroscopic methods (e.g., UV-Vis, NMR).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR to confirm aromatic protons (δ 6.8–7.2 ppm) and methanesulfonylmethyl group (singlet at δ 3.0–3.5 ppm). 13C^{13}C-NMR for carbonyl (C=O) and sulfonyl (SO2_2) signals .
  • FT-IR : Peaks at 1150–1200 cm1^{-1} (S=O stretching) and 3400–3600 cm1^{-1} (phenolic -OH) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model transition states and electron density maps. Focus on the sulfonyl group’s electron-withdrawing effect, which activates the methylene bridge for nucleophilic attack. Compare theoretical results with experimental kinetic data (e.g., second-order rate constants in SN2 reactions with amines or thiols) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies, controlling for variables like cell line (e.g., HEK293 vs. HeLa), compound purity, and assay protocols (e.g., MTT vs. resazurin assays) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing methanesulfonyl with ethanesulfonyl) to isolate contributions to antimicrobial or antioxidant effects .
  • Dose-response validation : Replicate conflicting studies with standardized IC50_{50}/EC50_{50} measurements under identical conditions.

Q. How does the methanesulfonylmethyl group influence the compound’s solubility and bioavailability in pharmacokinetic studies?

  • Methodological Answer :

  • Solubility assays : Use shake-flask method in biorelevant media (e.g., FaSSIF/FeSSIF) to quantify pH-dependent solubility.
  • LogP determination : Compare experimental octanol/water partition coefficients with computational predictions (e.g., XLogP3). The sulfonyl group increases hydrophilicity, reducing logP by ~1.5 units versus non-sulfonylated analogs .
  • Caco-2 permeability : Assess intestinal absorption potential via cell monolayer models, correlating results with in vivo bioavailability data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(methanesulfonylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(methanesulfonylmethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.